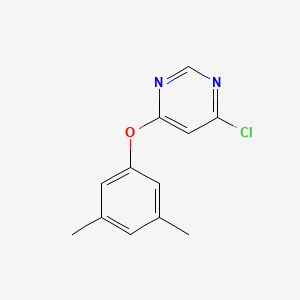![molecular formula C17H12ClFN2OS B11438832 (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B11438832.png)
(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a chloro substituent, and a carbothioamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide typically involves a multi-step process. One common method includes the condensation of 6-chloro-2H-chromene-3-carbaldehyde with 3-fluoro-4-methylaniline in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a thiocarbamide derivative under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H12ClFN2OS |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
6-chloro-2-(3-fluoro-4-methylphenyl)iminochromene-3-carbothioamide |
InChI |
InChI=1S/C17H12ClFN2OS/c1-9-2-4-12(8-14(9)19)21-17-13(16(20)23)7-10-6-11(18)3-5-15(10)22-17/h2-8H,1H3,(H2,20,23) |
InChI Key |
ZFRJHYYXOVVITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11438758.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide](/img/structure/B11438765.png)
![2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11438774.png)
![2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11438775.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B11438779.png)
methanone](/img/structure/B11438787.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide](/img/structure/B11438797.png)
![3-(3-ethoxypropyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11438805.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11438810.png)

![3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11438813.png)
![6-chloro-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438823.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11438825.png)

